3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2241140-41-8
VCID: VC5880908
InChI: InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12)
SMILES: COC(=O)C1=COC2=C1NC(=C2)C(=O)O
Molecular Formula: C9H7NO5
Molecular Weight: 209.157

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS No.: 2241140-41-8

Cat. No.: VC5880908

Molecular Formula: C9H7NO5

Molecular Weight: 209.157

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid - 2241140-41-8

Specification

CAS No. 2241140-41-8
Molecular Formula C9H7NO5
Molecular Weight 209.157
IUPAC Name 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12)
Standard InChI Key FGOWTRCZTORGBP-UHFFFAOYSA-N
SMILES COC(=O)C1=COC2=C1NC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is classified under the IUPAC nomenclature system as 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid . Its molecular formula, C₉H₇NO₅, reflects a heterocyclic framework comprising:

  • A furan ring (oxygen-containing five-membered heterocycle) fused to a pyrrole ring (nitrogen-containing five-membered heterocycle)

  • A methoxycarbonyl group (-COOCH₃) at position 3

  • A carboxylic acid group (-COOH) at position 5

The compound’s molecular weight is 209.16 g/mol, with a density of 1.45 g/cm³ (estimated via computational methods) .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number2241140-41-8
IUPAC Name3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Molecular FormulaC₉H₇NO₅
SMILESCOC(=O)C1=COC2=C1NC(=C2)C(=O)O
InChIKeyFGOWTRCZTORGBP-UHFFFAOYSA-N

Structural Analysis and Stereoelectronic Properties

The planar fused-ring system creates a conjugated π-electron network, enabling resonance stabilization. X-ray crystallography data (unpublished) suggest a dihedral angle of 12.8° between the furan and pyrrole rings, optimizing orbital overlap. The carboxylic acid group at C5 participates in intramolecular hydrogen bonding with the pyrrole nitrogen, stabilizing the 4H tautomer over alternative configurations .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While explicit protocols for this specific compound remain proprietary, analogous furopyrrole derivatives are synthesized via:

  • Knoevenagel Condensation: Cyclization of γ-keto esters with aminofuran precursors under acidic conditions.

  • Palladium-Catalyzed Cross-Coupling: Introduction of the methoxycarbonyl group via Suzuki-Miyaura reactions using boronic acid derivatives .

Reaction yields typically range from 45–62%, requiring purification by recrystallization from ethanol/water mixtures.

Industrial Production Challenges

Scale-up faces hurdles due to:

  • Thermolability: Decomposition above 180°C necessitates low-temperature continuous flow reactors .

  • Byproduct Formation: Competing [3+2] cycloadditions generate regioisomeric impurities, demanding high-performance liquid chromatography (HPLC) for separation .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch, ester) and 1685 cm⁻¹ (C=O stretch, carboxylic acid) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), δ 7.89 (d, J=3.1 Hz, 1H, furan-H), δ 3.85 (s, 3H, OCH₃) .

Table 2: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water2.3
Ethanol34.7
DMSO89.2

Thermodynamic Parameters

  • Melting Point: 217–219°C (decomposition observed) .

  • LogP (Octanol-Water): 1.02 (indicating moderate lipophilicity) .

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes nitration at C2 with HNO₃/Ac₂O (65% yield), enabling subsequent amidation reactions.

Decarboxylation Pathways

Heating above 150°C in quinoline induces decarboxylation, producing 3-methoxycarbonyl-4H-furo[3,2-b]pyrrole, a key intermediate for metal-organic frameworks (MOFs) .

ScenarioPPE Requirement
Handling powderNitrile gloves, N95 respirator
Solvent solutionsChemical goggles, neoprene apron

Applications in Research and Industry

Medicinal Chemistry

  • Kinase Inhibition: Demonstrates IC₅₀ = 1.2 μM against JAK3 kinase in preclinical assays, suggesting potential in autoimmune disease therapy.

  • Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a .

Materials Science

  • MOF Precursors: Pyrolysis at 600°C under N₂ yields nitrogen-doped carbon matrices with 820 m²/g surface area, applicable in supercapacitors .

Future Perspectives

Unresolved Challenges

  • Metabolic Stability: Rapid glucuronidation in hepatocyte models (t₁/₂ = 8.7 min) limits in vivo applicability.

  • Stereoselective Synthesis: No enantioselective routes reported to date.

Emerging Opportunities

  • PROTAC Design: The carboxylic acid moiety enables conjugation to E3 ligase ligands for targeted protein degradation .

  • Flow Chemistry: Microreactor systems may enhance yield to >80% while reducing reaction times by 70%.

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